Cas no 2248201-71-8 ((2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine)

(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound featuring a fluorophenyl substituent and a methyl group at the β-position relative to the amine functionality. Its stereospecific (R)-configuration and fluorine substitution contribute to its potential utility in pharmaceutical and agrochemical applications, where such structural motifs often enhance bioavailability and receptor binding selectivity. The compound’s well-defined chirality makes it valuable as a building block in asymmetric synthesis, particularly for the development of active pharmaceutical intermediates. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its practicality in research and industrial settings. The presence of fluorine may also confer metabolic stability, a desirable trait in drug design.
(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine structure
2248201-71-8 structure
Product Name:(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine
CAS No:2248201-71-8
MF:C10H14FN
MW:167.223266124725
CID:6170589
PubChem ID:42325749
Update Time:2025-06-14

(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-6507511
    • 2248201-71-8
    • (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine
    • Inchi: 1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1
    • InChI Key: AROZDPHXOAMLPC-MRVPVSSYSA-N
    • SMILES: FC1C=CC=CC=1C[C@@H](C)CN

Computed Properties

  • Exact Mass: 167.111027613g/mol
  • Monoisotopic Mass: 167.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine Pricemore >>

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Additional information on (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine

Research Brief on (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine (CAS: 2248201-71-8): Recent Advances and Applications

The compound (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine (CAS: 2248201-71-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine, characterized by a fluorophenyl group and a methyl substituent, has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurological and psychiatric disorders. Recent studies have explored its synthesis, pharmacokinetics, and biological activity, positioning it as a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the enantioselective synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, emphasizing its high purity and yield through catalytic asymmetric hydrogenation. The research demonstrated that the (R)-enantiomer exhibits superior binding affinity to specific serotonin and dopamine receptors compared to its (S)-counterpart, suggesting its potential as a selective modulator for these neurotransmitter systems. This finding is particularly relevant for the development of novel antidepressants and antipsychotics.

Further investigations into the pharmacokinetic properties of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine revealed favorable blood-brain barrier penetration and metabolic stability. A preclinical study conducted by researchers at the University of California, San Francisco, reported that the compound exhibited a half-life of approximately 8 hours in rodent models, with minimal off-target effects. These properties underscore its suitability for further clinical evaluation, particularly in the treatment of disorders such as major depressive disorder and schizophrenia.

In addition to its neurological applications, (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine has shown promise in oncology research. A 2024 study in Cancer Research identified the compound as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study demonstrated that the compound selectively targets HDAC6, leading to the apoptosis of cancer cells in vitro and in vivo. This dual functionality—neurological and oncological—positions (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine as a versatile scaffold for multifunctional drug design.

Despite these advancements, challenges remain in the clinical translation of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine. Issues such as dose optimization, long-term safety, and formulation stability need to be addressed in future studies. However, the compound's unique pharmacological profile and recent breakthroughs in its synthesis and application make it a compelling subject for ongoing research. As the field progresses, (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine may emerge as a cornerstone in the development of next-generation therapeutics for complex diseases.

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